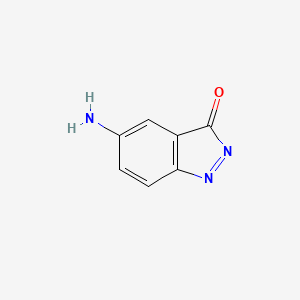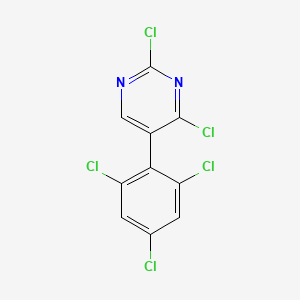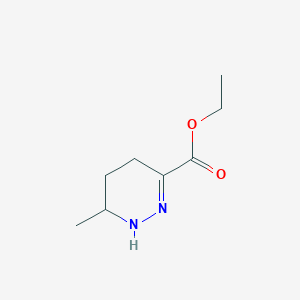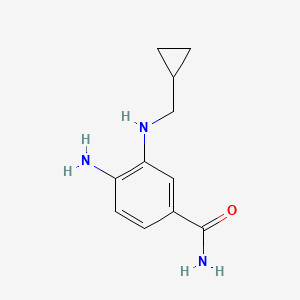
4-Amino-3-((cyclopropylmethyl)amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-((cyclopropylmethyl)amino)benzamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is characterized by the presence of an amino group, a cyclopropylmethyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Amino-3-((cyclopropylmethyl)amino)benzamide typically involves the reaction of 4-amino-3-nitrobenzoic acid with cyclopropylmethylamine under specific reaction conditions. The process includes the reduction of the nitro group to an amino group, followed by the acylation of the resulting amine with benzoyl chloride . Industrial production methods may involve continuous synthesis techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Amino-3-((cyclopropylmethyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like benzoyl chloride.
Aplicaciones Científicas De Investigación
4-Amino-3-((cyclopropylmethyl)amino)benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-((cyclopropylmethyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
4-Amino-3-((cyclopropylmethyl)amino)benzamide can be compared with other similar compounds, such as:
4-Amino-3-methylbenzamide: Lacks the cyclopropylmethyl group, resulting in different chemical properties and biological activities.
4-Amino-3-ethylbenzamide: Contains an ethyl group instead of a cyclopropylmethyl group, leading to variations in reactivity and applications.
4-Amino-3-(cyclopropylamino)benzamide: Similar structure but with different substituents, affecting its interaction with molecular targets. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
4-amino-3-(cyclopropylmethylamino)benzamide |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(11(13)15)5-10(9)14-6-7-1-2-7/h3-5,7,14H,1-2,6,12H2,(H2,13,15) |
Clave InChI |
ABWIPWZKMDUIQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2=C(C=CC(=C2)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


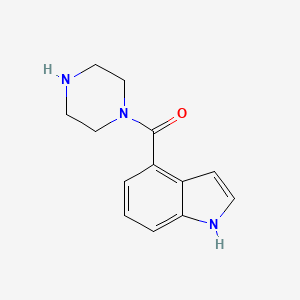
![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)
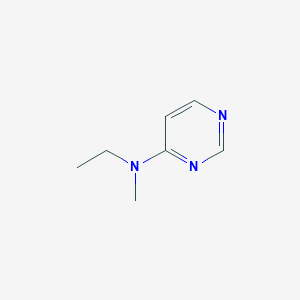
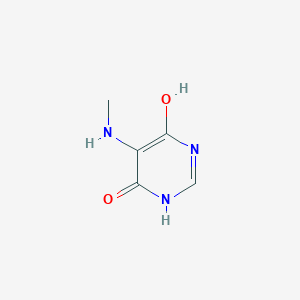
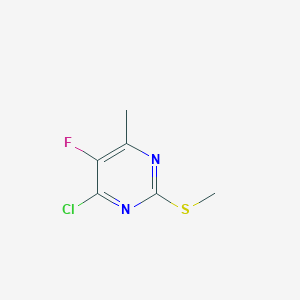
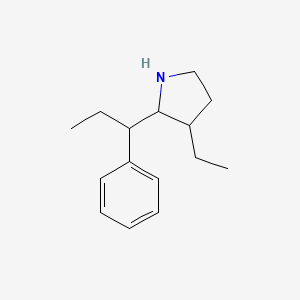
![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
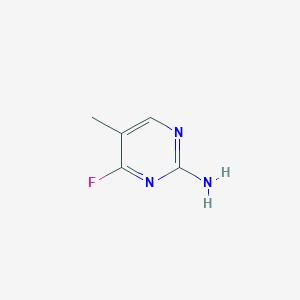
![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
